molecular formula C25H22N4O4 B7713634 N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7713634
M. Wt: 442.5 g/mol
InChI Key: UFBOEKQNDXXDIX-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as PTAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA is a synthetic compound that is structurally similar to other oxadiazole derivatives and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to involve the modulation of cellular signaling pathways and protein-protein interactions. N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to interact with various proteins, including heat shock protein 90 (HSP90), which is involved in the regulation of cell proliferation and survival. N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to inhibit the activity of protein kinases, which are important enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects
N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of protein-protein interactions. In vitro studies have shown that N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can inhibit the growth of cancer cells and induce apoptosis in a dose-dependent manner. N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to affect the activity of various enzymes, including protein kinases and HSP90, which play important roles in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its ability to selectively target specific proteins and cellular pathways, which can be useful in studying the mechanisms of various biological processes. N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, including the development of more potent and selective analogs for use as anticancer agents, the investigation of its potential as a fluorescent probe for sensing and imaging applications, and the elucidation of its mechanism of action. Additionally, the potential use of N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in combination with other drugs or therapies for the treatment of cancer and other diseases should be further explored.

Synthesis Methods

The synthesis of N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 4-acetamidophenol with 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide product is obtained by filtration and purification using column chromatography.

Scientific Research Applications

N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biological research. In medicinal chemistry, N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been evaluated as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. In materials science, N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been investigated for its potential use as a fluorescent probe for sensing and imaging applications. In biological research, N-(4-acetamidophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its ability to modulate protein-protein interactions and affect cellular signaling pathways.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-16-7-9-18(10-8-16)24-28-25(33-29-24)21-5-3-4-6-22(21)32-15-23(31)27-20-13-11-19(12-14-20)26-17(2)30/h3-14H,15H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBOEKQNDXXDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Acetamidophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide

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